

Application Note: Stereoselective Reduction to Yield 19-Epi FK-506

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Compound of Interest

Compound Name: 19-Epi FK-506

Cat. No.: B12086173

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Introduction & Strategic Context

FK-506 (Tacrolimus) is a 23-membered macrocyclic lactone with potent immunosuppressive activity. Its structural complexity includes multiple chiral centers, a masked tricarbonyl region (C8–C10), and a hemiketal moiety.

19-Epi FK-506 (Tacrolimus Impurity G) is a stereoisomer where the configuration at the C19 position is inverted. In the natural product, the C19 position typically bears a hydroxyl group (or is part of a hemiketal system depending on tautomerism) with a specific stereochemical orientation (typically S in the open-chain numbering, though complex in the macrocycle).

The Synthetic Challenge

The formation of the 19-Epi isomer is generally observed as a degradation product or a side-reaction during biosynthesis. However, for analytical purposes (e.g., qualifying HPLC methods), the targeted synthesis of this epimer is required.

The most reliable route to the 19-Epi isomer involves a Redox Inversion Strategy:

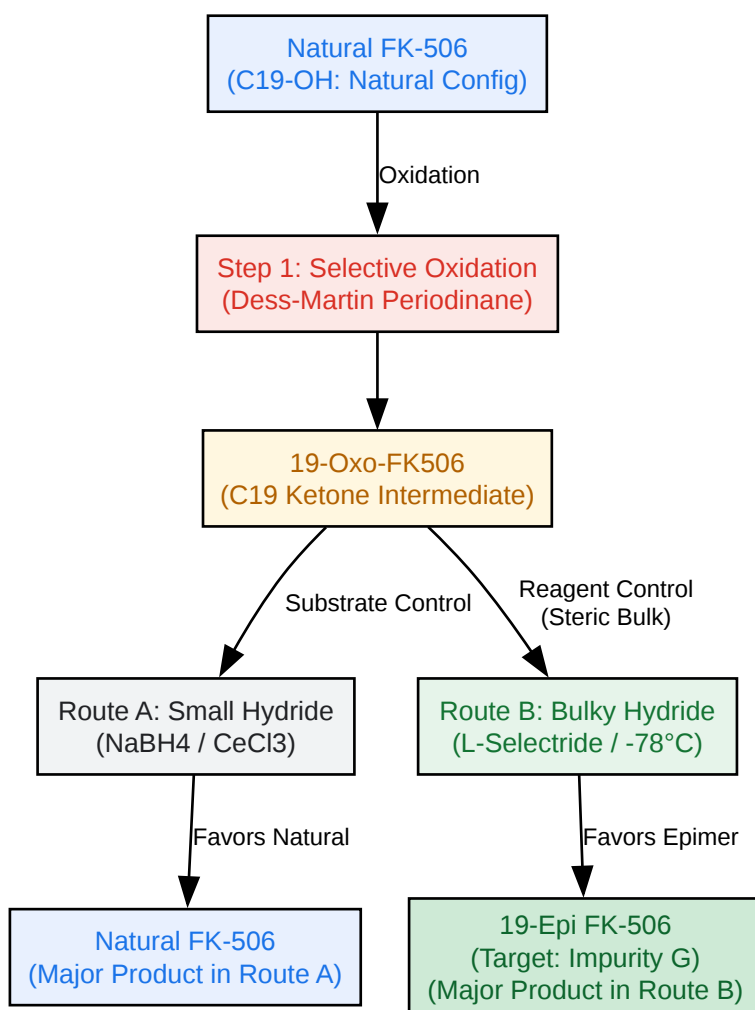
- Oxidation: Selective oxidation of the C19-hydroxyl of FK-506 to a C19-ketone (19-Oxo-FK506).
- Stereoselective Reduction: Reduction of the C19-ketone using a reagent that attacks from the less hindered face (or chelation-controlled face) to yield the unnatural epimer.

Mechanism of Stereoselectivity

The stereochemical outcome of the reduction of the C19-ketone is governed by the interplay between steric approach control (Felkin-Anh model) and chelation control.

- Natural Configuration Pathway: Biosynthetic enzymes or small hydride donors (e.g., NaBH₄ in MeOH) often favor the thermodynamic product or the product of chelation control, leading to the natural configuration.
- Epi-Configuration Pathway (Target): To access the 19-Epi form, one must override the inherent substrate bias. This is achieved using bulky hydride reagents (e.g., L-Selectride®) that are sensitive to the macrocyclic conformation and attack from the most accessible face, often opposite to the natural hydride trajectory.

Reaction Pathway Diagram



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Figure 1: Redox Inversion Strategy for the synthesis of **19-Epi FK-506**. The pathway utilizes a ketone intermediate to reset the stereocenter.

Experimental Protocol

Phase 1: Preparation of 19-Oxo-FK506

Note: FK-506 contains other oxidizable groups (allyl, hemiketal). Selective oxidation is critical.

Reagents:

- Substrate: Tacrolimus (FK-506)[1][2][3][4]
- Oxidant: Dess-Martin Periodinane (DMP) or TPAP/NMO (Ley Oxidation)

- Solvent: Dichloromethane (DCM), anhydrous

Procedure:

- Dissolve FK-506 (100 mg) in anhydrous DCM (5 mL) under an argon atmosphere.
- Add Dess-Martin Periodinane (1.2 equiv) at 0°C.
- Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC/HPLC for the disappearance of the starting material and appearance of the ketone (Rf usually higher than alcohol).
- Quench: Add saturated Na₂S₂O₃/NaHCO₃ (1:1) solution. Stir vigorously until layers separate.
- Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.
- Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the 19-Oxo-FK506 intermediate.

Phase 2: Stereoselective Reduction to 19-Epi FK-506

This step determines the stereochemical outcome.

Reagents:

- Substrate: 19-Oxo-FK506[4]
- Reagent: L-Selectride® (Lithium tri-sec-butylborohydride) 1.0M in THF
- Solvent: Anhydrous THF
- Quench: H₂O₂ / NaOH (oxidative workup for boron)

Protocol:

- Setup: Flame-dry a 2-neck round bottom flask and cool under Argon.
- Dissolution: Dissolve 19-Oxo-FK506 (50 mg) in anhydrous THF (3 mL) and cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature maximizes stereoselectivity.

- Addition: Dropwise add L-Selectride (1.5 equiv) over 10 minutes. The bulky hydride approaches from the less hindered face (Reagent Control).
- Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC.
- Workup:
 - Carefully quench with MeOH (0.5 mL) at -78°C.
 - Add 10% NaOH (1 mL) and 30% H₂O₂ (0.5 mL) to oxidize the organoborane byproducts.
 - Warm to 0°C and stir for 30 minutes.
- Extraction: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
- Purification: Isolate the product via preparative HPLC or column chromatography.

Data Analysis & Validation

To confirm the identity of **19-Epi FK-506**, compare the isolated material against the Natural FK-506 using the following criteria.

Parameter	Natural FK-506	19-Epi FK-506 (Impurity G)
C19 Stereochemistry	Natural (e.g., S)	Inverted (e.g., R)
HPLC Retention Time	Reference (RT)	Distinct Shift (Typically RRT ~1.1 - 1.2 depending on method)
¹ H NMR (C19-H)	Characteristic chemical shift and coupling constant ()	Shifted signal; due to change in magnetic environment. Coupling constants change due to altered dihedral angles.
Mass Spectrometry	[M+Na] ⁺ = 826.5	[M+Na] ⁺ = 826.5 (Same mass, distinct fragmentation pattern in MS/MS)

Troubleshooting & Optimization

- Low Selectivity (Mixture of Isomers):
 - If L-Selectride yields a mixture, switch to K-Selectride (larger cation increases steric bulk).
 - Lower the temperature to -90°C using a liquid nitrogen/solvent bath.
- Over-Reduction:
 - The C22-ketone or C9-ketone might also be reduced. If this occurs, use protecting groups (e.g., TES-OTf) for the C22/C24 positions prior to the oxidation of C19, or optimize stoichiometry (1.05 equiv).
- Decomposition:
 - FK-506 is acid-sensitive (hemiketal). Ensure all reagents are buffered or non-acidic. Avoid prolonged exposure to Lewis acids.

References

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